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Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major
histocompatibility complex (MHC) class | antigen processing pathway.[1][2][3][4][5] Located in
the endoplasmic reticulum, ERAP1 trims the N-terminus of antigenic peptide precursors to an
optimal length of 8-10 amino acids, a crucial step for their stable binding to MHC class |
molecules.[1][4] The resulting peptide-MHC | complexes are then transported to the cell
surface for presentation to CD8+ T cells, initiating an adaptive immune response.[5]

ERAP1's role is complex; it can either generate or destroy epitopes, thereby shaping the
immunopeptidome and influencing immune responses in various diseases, including cancer
and autoimmune disorders.[1][6][7] Pharmacological inhibition of ERAP1 offers a promising
therapeutic strategy to modulate antigen presentation.[8] ERAP1-IN-3 is a potent and selective
inhibitor of ERAP1. These application notes provide a detailed protocol for a cell-based antigen
presentation assay to evaluate the efficacy of ERAP1-IN-3.

Signaling Pathway and Experimental Workflow
ERAP1-Mediated Antigen Presentation Pathway
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ERAP1-Mediated Antigen Presentation
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Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of ERAP1-
IN-3.

Experimental Workflow for Cell-Based Antigen
Presentation Assay
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Cell-Based Assay Workflow

1. Cell Preparation and Treatment

Seed antigen-presenting cells
(e.g., HeLa-K_b )

Treat with ERAP1-IN-3
(various concentrations)

2. Antige$ Delivery

Transfect with plasmid encoding
N-terminally extended SIINFEKL

3. Incubation

Encubate for 24-48 hours}

4. Analysis
Stain with anti-SIINFEKL-H-2K_b_
antibody (25.D1.16)

(Analyze by Flow Cytometry)

E}uantify mean fluorescence intensity (MFID

Click to download full resolution via product page

Caption: Step-by-step workflow for the cell-based antigen presentation assay.
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Data Presentation

The following tables summarize hypothetical quantitative data for ERAP1-IN-3 based on typical
results observed for potent ERAP1 inhibitors.

Table 1: In Vitro Enzymatic Inhibition of ERAP1 by ERAP1-IN-3

Enzyme Substrate ERAP1-IN-3 ICso0 (nM)
Human ERAP1 Fluorogenic Peptide 15.5

Mouse ERAP1 Fluorogenic Peptide 25.2

Human ERAP2 Fluorogenic Peptide > 10,000

Human IRAP Fluorogenic Peptide > 10,000

Table 2: Cellular Activity of ERAP1-IN-3 in Antigen Presentation Assay

ERAP1-IN-3 ECso

Cell Line Model Antigen Readout
(nM)

SIINFEKL-H-2KP
HelLa-KP N-extended SIINFEKL ] 150
surface expression

] Immunopeptidome
A375 Endogenous Peptides ) N/A
analysis
MC38-OVA Ovalbumin OT-I T-cell activation 250

Experimental Protocols
Protocol 1: Cell-Based SIINFEKL Presentation Assay

This protocol details the steps to assess the effect of ERAP1-IN-3 on the presentation of the
model antigen SIINFEKL from an N-terminally extended precursor.

Materials:

e HelLa-KP cells (HeLa cells stably expressing H-2K®)
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o DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

e Plasmid encoding an N-terminally extended SIINFEKL peptide (e.g., with a 5-amino acid
extension, LEQLE-SIINFEKL) targeted to the ER.

e ERAP1-IN-3

o Transfection reagent (e.g., Lipofectamine 3000)

e Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

e FACS buffer (PBS with 2% FBS)

e Anti-SIINFEKL-H-2KP® antibody (clone 25.D1.16), conjugated to a fluorophore (e.g., APC)
e Flow cytometer

Procedure:

e Cell Seeding:

o Day 1: Seed HelLa-K® cells in a 24-well plate at a density that will result in 70-80%
confluency on the day of transfection.

e Inhibitor Treatment:
o Day 2: Prepare serial dilutions of ERAP1-IN-3 in complete culture medium.

o Remove the old medium from the cells and add the medium containing the desired
concentrations of ERAP1-IN-3. Include a vehicle control (e.g., DMSO).

o Incubate for 4 hours at 37°C.
e Transfection:

o Following the manufacturer's protocol for the transfection reagent, transfect the cells with
the plasmid encoding the N-terminally extended SIINFEKL.
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o

Incubate the cells for 24-48 hours at 37°C.

o Cell Staining and Flow Cytometry:

[e]

Day 4 or 5: Gently wash the cells with PBS.

Detach the cells using Trypsin-EDTA and neutralize with complete medium.
Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.
Wash the cells once with FACS buffer.

Resuspend the cells in FACS buffer containing the anti-SIINFEKL-H-2KP antibody at the
recommended concentration.

Incubate for 30 minutes at 4°C in the dark.
Wash the cells twice with FACS buffer.

Resuspend the cells in an appropriate volume of FACS buffer for analysis.

o Data Acquisition and Analysis:

[e]

Acquire data on a flow cytometer, collecting events for a sufficient number of cells.

Analyze the data using flow cytometry analysis software. Gate on the live, single-cell
population.

Determine the Mean Fluorescence Intensity (MFI) of the stained cells for each
concentration of ERAP1-IN-3.

Normalize the MFI values to the vehicle control and plot the dose-response curve to
determine the ECso.

Protocol 2: OT-I T-Cell Activation Assay

This protocol assesses the functional consequence of altered antigen presentation by

measuring the activation of SIINFEKL-specific CD8+ T cells (from an OT-I transgenic mouse).
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Materials:

Antigen-presenting cells (APCs) expressing H-2KP (e.g., MC38-OVA cells)
o OT-Il splenocytes (source of SIINFEKL-specific CD8+ T cells)

o RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 pM 3-
mercaptoethanol

e ERAP1-IN-3
e Anti-mouse CD8a antibody (conjugated to a fluorophore)
¢ Anti-mouse CD69 or CD25 antibody (conjugated to a different fluorophore)
o FACS bhuffer
Procedure:
e Preparation of APCs:
o Seed MC38-0OVA cells in a 96-well flat-bottom plate and allow them to adhere overnight.
o Treat the MC38-OVA cells with various concentrations of ERAP1-IN-3 for 24 hours.
* Isolation of OT-I T-cells:
o Isolate splenocytes from an OT-1 mouse and prepare a single-cell suspension.
o (Optional) Enrich for CD8+ T cells using a negative selection kit.
e Co-culture:
o Remove the medium from the treated MC38-OVA cells.
o Add 2 x 10> OT-I splenocytes to each well.

o Co-culture for 18-24 hours at 37°C.
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» Staining and Flow Cytometry:

Harvest all cells from the wells.

o

[¢]

Stain the cells with anti-mouse CD8a and an activation marker antibody (e.g., anti-CD69
or anti-CD25) in FACS buffer for 30 minutes at 4°C.

Wash the cells twice with FACS buffer.

[¢]

[¢]

Resuspend the cells for flow cytometry analysis.
o Data Analysis:
o Gate on the CD8a-positive population.

o Determine the percentage of CD8a+ cells that are positive for the activation marker
(CD69+ or CD25+).

o Plot the percentage of activated T cells against the concentration of ERAP1-IN-3.

Mechanism of Action of ERAP1-IN-3
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Impact of ERAP1-IN-3 on Antigen Presentation
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Caption: ERAP1-IN-3 alters the presented peptide repertoire, leading to a modified immune
response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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